

1-(3-Nitrobenzoyl)piperazine chemical properties and structure

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Compound of Interest

Compound Name: 1-(3-Nitrobenzoyl)piperazine

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An In-depth Technical Guide to **1-(3-Nitrobenzoyl)piperazine**: Structure, Properties, and Applications

Introduction

1-(3-Nitrobenzoyl)piperazine is a disubstituted piperazine derivative that serves as a valuable intermediate and building block in medicinal chemistry and organic synthesis. The unique arrangement of its functional groups—a piperazine ring, an amide linkage, and a meta-substituted nitrobenzoyl moiety—confers a specific set of chemical properties and reactivity that make it a versatile scaffold for the development of novel compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, analysis, and its emerging role in drug discovery and development for researchers, scientists, and professionals in the field.

Part 1: Chemical Identity and Structural Elucidation

The foundational step in understanding any chemical entity is to define its structure and core identity. **1-(3-Nitrobenzoyl)piperazine** is systematically named (3-nitrophenyl)-piperazin-1-ylmethanone.^[1]

Core Chemical Identifiers

Identifier	Value
IUPAC Name	(3-nitrophenyl)-piperazin-1-ylmethanone
CAS Number	341529-34-8[2]
Molecular Formula	C ₁₁ H ₁₃ N ₃ O ₃ [1]
Molecular Weight	235.24 g/mol
Monoisotopic Mass	235.09569 Da[1]

Molecular Structure

The structure of **1-(3-Nitrobenzoyl)piperazine** is composed of three key components:

- Piperazine Ring:** A six-membered heterocyclic amine with two nitrogen atoms at positions 1 and 4. This ring is known for its conformational flexibility (typically adopting a chair conformation) and its prevalence in a vast number of pharmacologically active compounds. [3][4][5] The secondary amine at position 4 provides a reactive site for further functionalization.
- 3-Nitrobenzoyl Group:** This aromatic moiety is attached to the piperazine ring via an amide bond. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the reactivity of the entire molecule.[3] Its meta-position directs the electronic effects across the ring.
- Amide Linkage:** The carbonyl group (C=O) connected to the piperazine nitrogen forms a stable amide bond. This linkage introduces planarity and the potential for hydrogen bonding, which can be critical for molecular interactions with biological targets.

Caption: Chemical structure of **1-(3-Nitrobenzoyl)piperazine**.

Part 2: Physicochemical Properties

The physical and chemical properties of **1-(3-Nitrobenzoyl)piperazine** dictate its handling, storage, and behavior in reactions and biological systems. While specific experimental data for this exact compound is sparse in publicly available literature, properties can be inferred from closely related analogues like 1-(3-Nitrophenyl)piperazine.

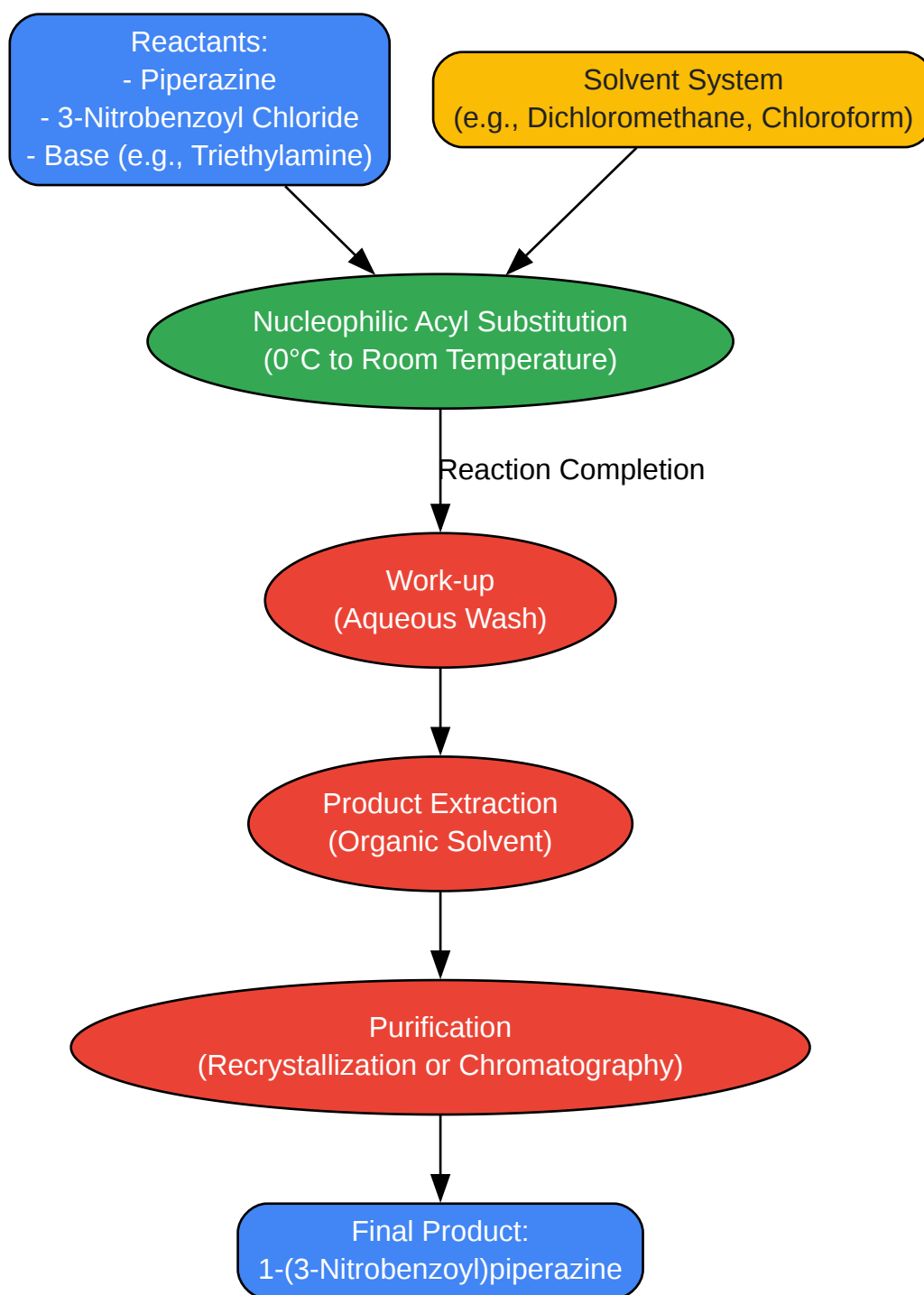
Property	Value / Observation	Significance
Melting Point	Likely >200°C. The related 1-(3-Nitrophenyl)piperazine hydrochloride has a melting point >230°C.[6]	A high melting point suggests a stable, crystalline solid with strong intermolecular forces, which is beneficial for storage and handling.
Stability	Stable under normal temperature and pressure.[6]	The compound can be stored without special precautions against degradation, simplifying laboratory use.
Solubility	Freely soluble in water and ethylene glycol, but insoluble in diethyl ether (inferred from piperazine). The nitrobenzoyl group will decrease aqueous solubility compared to piperazine alone.	Solubility characteristics are critical for choosing appropriate solvents for synthesis, purification, and formulation.
Purity	Commercially available with purity typically ≥98%.[2]	High purity is essential for use as a pharmaceutical intermediate to avoid side reactions and ensure the quality of the final product.[6] [7]

Part 3: Synthesis and Purification

The most direct and common method for synthesizing **1-(3-Nitrobenzoyl)piperazine** is through the nucleophilic acyl substitution of piperazine with 3-nitrobenzoyl chloride. This reaction is a standard amidation procedure.

Synthetic Workflow

The synthesis involves the reaction of piperazine, which acts as a nucleophile, with the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. A base is typically added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.



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Caption: General workflow for the synthesis of **1-(3-Nitrobenzoyl)piperazine**.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the acylation of piperazines.[8][9]

- **Preparation:** In a round-bottom flask, dissolve piperazine (1.0 eq) and a suitable base such as triethylamine (2.2 eq) in a dry aprotic solvent like dichloromethane (DCM) or chloroform.
- **Cooling:** Cool the reaction mixture to 0-5°C using an ice bath. This is done to control the exothermicity of the acylation reaction.
- **Addition of Acyl Chloride:** Slowly add a solution of 3-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled mixture while stirring. The slow addition prevents the formation of the undesired N,N'-diacylated byproduct.
- **Reaction:** Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the product into the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess piperazine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 4: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Analytical Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Piperazine Protons: Multiple broad signals between δ 2.5-4.0 ppm due to the protons on the piperazine ring. The protons closer to the electron-withdrawing benzoyl group will be shifted downfield. Dynamic effects like chair-to-chair interconversion and restricted rotation around the amide C-N bond can lead to complex or broadened peaks.[10][11]- Aromatic Protons: Signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the four protons on the 3-nitrophenyl ring, with characteristic splitting patterns (e.g., multiplets, doublets of doublets).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon: A signal around δ 165-170 ppm for the amide carbonyl carbon.- Piperazine Carbons: Signals in the δ 40-50 ppm range.- Aromatic Carbons: Multiple signals in the δ 120-150 ppm range.
IR Spectroscopy	<ul style="list-style-type: none">- Amide C=O Stretch: A strong absorption band around 1630-1660 cm^{-1}. [9]- N-O Stretch (Nitro Group): Two characteristic strong bands, typically around 1530 cm^{-1} (asymmetric) and 1350 cm^{-1} (symmetric). [9]- C-N Stretch: Bands in the fingerprint region.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound ($m/z = 235.24$). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.- Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the amide bond or the piperazine ring.
HPLC	Used to determine purity. A reversed-phase HPLC method would show a single major peak

for the pure compound.[12][13]

Part 5: Reactivity and Potential Applications

1-(3-Nitrobenzoyl)piperazine is not just a final product but a versatile intermediate for creating a library of more complex molecules.

Key Reaction Sites

- **Reduction of the Nitro Group:** The nitro group is readily reduced to a primary amine (1-(3-aminobenzoyl)piperazine) using standard reducing agents like SnCl_2/HCl , $\text{H}_2/\text{Pd-C}$, or iron in acetic acid.[3][8] This transformation is fundamental for introducing a new reactive site and drastically altering the electronic and pharmacological properties of the molecule.
- **N-Alkylation/Acylation of the Piperazine Ring:** The secondary amine (N-H) of the piperazine ring is a nucleophilic center available for further substitution. It can be reacted with alkyl halides, acyl chlorides, or other electrophiles to introduce a wide variety of substituents, allowing for systematic modification to explore structure-activity relationships (SAR).[8]

Role in Drug Discovery

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[4][5] Derivatives of substituted benzoylpiperazines have been investigated for a range of biological activities:

- **Anticancer Agents:** The piperazine scaffold is a component of several anticancer drugs.[8] Studies on related compounds, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, have demonstrated cytotoxicity against various cancer cell lines.[9]
- **CNS Disorders:** Many piperazine derivatives exhibit pharmacological activity related to the monoamine pathway, leading to their use as antipsychotic, antidepressant, and anxiolytic agents.[4][5]
- **Antimicrobial and Antifungal Activity:** Piperazine derivatives have been synthesized and screened for antibacterial and antifungal properties.[14][15]

The electron-withdrawing nature of the nitro group in **1-(3-Nitrobenzoyl)piperazine** can enhance binding affinity to certain biological targets and serves as a synthetic handle for creating diverse chemical libraries.[3][8]

Part 6: Safety and Handling

While specific safety data for **1-(3-Nitrobenzoyl)piperazine** is not extensively documented, precautions should be based on related compounds like 1-(3-Nitrophenyl)piperazine hydrochloride.[6]

- Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[6]
- Precautionary Measures: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.

Conclusion

1-(3-Nitrobenzoyl)piperazine is a synthetically accessible and highly versatile chemical intermediate. Its structure combines the pharmacologically significant piperazine ring with a modifiable nitrobenzoyl group, providing multiple avenues for chemical elaboration. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is crucial for leveraging its full potential in the design and development of next-generation therapeutics and other advanced chemical applications.

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